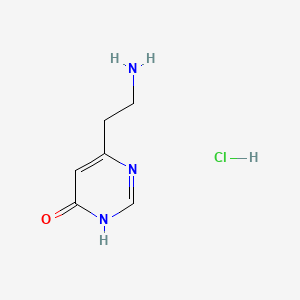![molecular formula C10H12OS B13481961 3-[3-(Methylsulfanyl)phenyl]propanal](/img/structure/B13481961.png)
3-[3-(Methylsulfanyl)phenyl]propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Methylsulfanyl)phenyl]propanal typically involves the reaction of 3-(methylsulfanyl)benzaldehyde with propanal in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 3-(methylsulfanyl)benzaldehyde is reacted with a Grignard reagent derived from propanal .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(Methylsulfanyl)phenyl]propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include thiols and amines.
Major Products Formed
Oxidation: 3-[3-(Methylsulfanyl)phenyl]propanoic acid.
Reduction: 3-[3-(Methylsulfanyl)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[3-(Methylsulfanyl)phenyl]propanal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its role in biological systems, particularly in the context of its odorant properties.
Medicine: It is investigated for its potential therapeutic properties, including its effects on cellular pathways.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor
Wirkmechanismus
The mechanism of action of 3-[3-(Methylsulfanyl)phenyl]propanal involves its interaction with specific molecular targets and pathways. It is known to interact with olfactory receptors, leading to its characteristic odor perception. Additionally, it may interact with various enzymes and proteins in biological systems, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methylthio)propanal: Similar structure but lacks the phenyl group.
3-(Methylsulfanyl)propanoic acid: Oxidized form of 3-[3-(Methylsulfanyl)phenyl]propanal.
3-(Methylsulfanyl)propanol: Reduced form of this compound
Uniqueness
This compound is unique due to its combination of a phenyl group and a sulfur-containing side chain, which imparts distinctive chemical and physical properties. Its odor profile and reactivity make it valuable in various applications, particularly in the flavor and fragrance industry .
Eigenschaften
Molekularformel |
C10H12OS |
|---|---|
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
3-(3-methylsulfanylphenyl)propanal |
InChI |
InChI=1S/C10H12OS/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6-8H,3,5H2,1H3 |
InChI-Schlüssel |
MHAMVGFBFZKEPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC(=C1)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



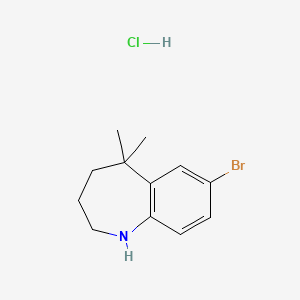
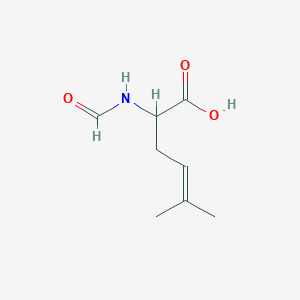
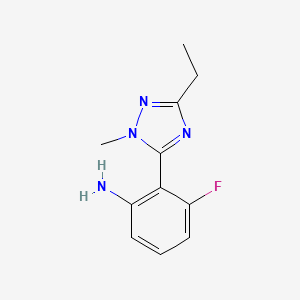
![5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13481894.png)
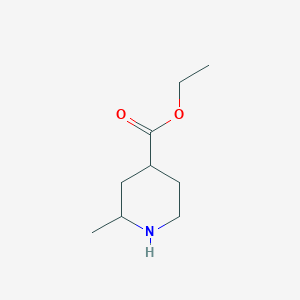
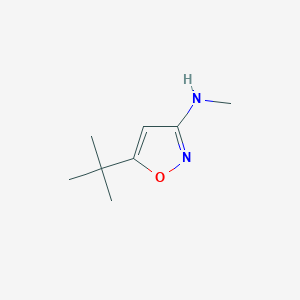
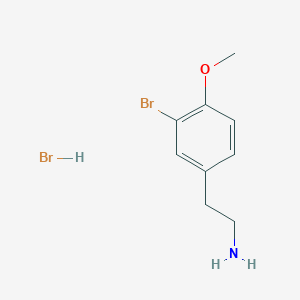
![O-[(3-bromophenyl)methyl]hydroxylamine](/img/structure/B13481936.png)
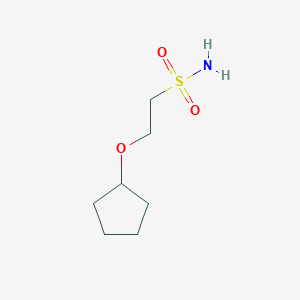
![2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride](/img/structure/B13481946.png)
![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13481954.png)
![methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate](/img/structure/B13481962.png)
